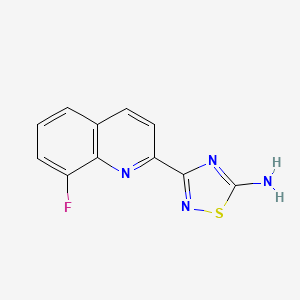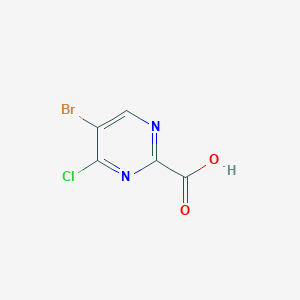
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- is a heterocyclic organic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a carboxylic acid group at position 2, a bromine atom at position 5, and a chlorine atom at position 4 on the pyrimidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2-pyrimidinecarboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-2-pyrimidinecarboxylic acid is then chlorinated using thionyl chloride or phosphorus pentachloride to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like ethanol or acetone to remove impurities and obtain the desired product in solid form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Products: Carboxylate salts or esters.
Reduction Products: Alcohols or aldehydes.
Applications De Recherche Scientifique
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound can also interfere with cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine-2-carboxylic acid: Similar structure but lacks the chlorine atom at position 4.
2-Pyridinecarboxylic acid: An isomer with a nitrogen atom at position 2 instead of 1 and 3.
Picolinic acid: Another isomer with a carboxylic acid group at position 2 on a pyridine ring
Uniqueness
2-Pyrimidinecarboxylic acid, 5-bromo-4-chloro- is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for selective functionalization and enhances its potential as a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
933683-09-1 |
|---|---|
Formule moléculaire |
C5H2BrClN2O2 |
Poids moléculaire |
237.44 g/mol |
Nom IUPAC |
5-bromo-4-chloropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(5(10)11)9-3(2)7/h1H,(H,10,11) |
Clé InChI |
RBSINUWEGAOAHP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)C(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


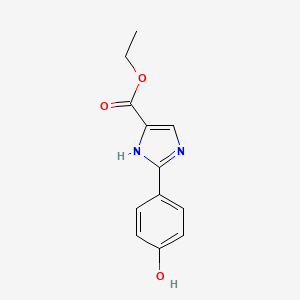
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
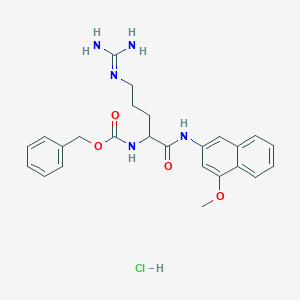
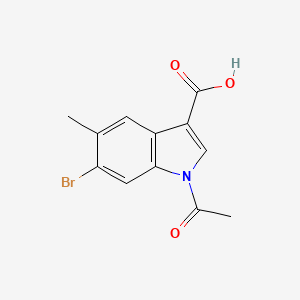
![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
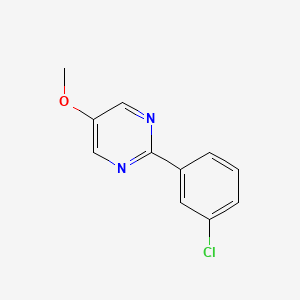
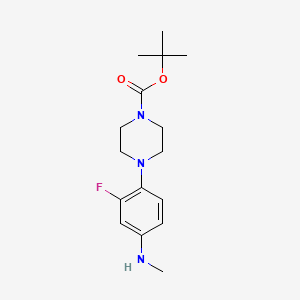


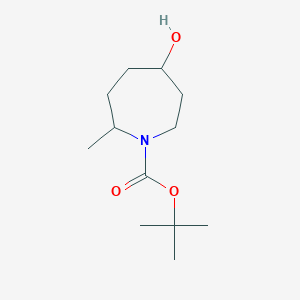
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
